![molecular formula C17H16N2O4 B1673235 ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate CAS No. 332164-34-8](/img/structure/B1673235.png)
ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate
Overview
Description
The compound is a derivative of 2-amino-4H-chromenes , which are structural core motifs that have received increasing attention due to their potential pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives have been synthesized through multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Similar compounds, such as 2-amino-4H-chromenes, have diverse physical and chemical properties due to their structural core motifs .Scientific Research Applications
Insulin-Regulated Aminopeptidase (IRAP) Inhibition
HFI-142 is known to be an insulin-regulated aminopeptidase (IRAP) inhibitor . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the amino terminus of protein or peptide substrates. They play important roles in protein degradation and processing, and their inhibition can have significant effects on cellular functions.
Memory Improvement
Research has shown that HFI-142 can improve memory in both control and memory-deficient mice models . This suggests that it may have potential applications in the treatment of memory-related disorders, such as Alzheimer’s disease.
Pharmacological Properties of Polysubstituted 2-Amino-4H-Pyran-3-Carbonitrile Derivatives
Although not directly related to HFI-142, it’s worth noting that compounds with similar structures, such as polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, have been found to have a wide range of interesting biological activities . These compounds have inspired a wide array of synthetic work, and the conception of a new modified polycyclic framework based on this core structure has stimulated extensive effort and attention .
Mechanism of Action
Target of Action
HFI-142, also known as ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate or 4H-1-Benzopyran-3-carboxylic acid, 2-amino-7-hydroxy-4-(3-pyridinyl)-,ethyl ester, is primarily an inhibitor of the insulin-regulated aminopeptidase (IRAP) . IRAP plays a crucial role in glucose metabolism and memory processes .
Mode of Action
HFI-142 interacts with its target, IRAP, by binding to it and inhibiting its function . The inhibition of IRAP can lead to changes in glucose metabolism and memory processes .
Biochemical Pathways
Given that irap is involved in glucose metabolism and memory processes, it can be inferred that these pathways may be affected .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
The inhibition of IRAP by HFI-142 has been shown to improve memory in control and memory-deficient mice models . This suggests that HFI-142 may have potential therapeutic applications in conditions associated with memory impairment.
Action Environment
It is known that the compound is stable under normal storage conditions .
properties
IUPAC Name |
ethyl 2-amino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-17(21)15-14(10-4-3-7-19-9-10)12-6-5-11(20)8-13(12)23-16(15)18/h3-9,14,20H,2,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPNHSIHFSZJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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